4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H4F6O3. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzoic acid core. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzoic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like N,N-dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzoic acid: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the trifluoromethoxy group and has the trifluoromethyl group in a different position.
Uniqueness
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties
Biological Activity
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl and trifluoromethoxy groups contribute to its lipophilicity and ability to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The chemical formula for this compound is C9H5F6O3. Its structure includes:
- A benzoic acid backbone
- A trifluoromethoxy group (−O−CF3) at the para position
- A trifluoromethyl group (−CF3) at the ortho position
This unique arrangement enhances its reactivity and potential interactions with biological macromolecules.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoic acids containing trifluoromethyl groups can inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives reduced the viability of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells, with IC50 values ranging from 12.4 to 52.1 μM depending on the specific compound and cell line tested .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 7 | PACA2 | 44.4 |
Compound 9 | HCT116 | 17.8 |
Doxorubicin | PACA2 | 52.1 |
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. Compounds with similar trifluoroalkyl substitutions have demonstrated low minimum inhibitory concentrations (MICs) against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The MIC values for these compounds ranged from 0.78 to 3.125 μg/ml, indicating potent bactericidal effects .
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | MIC (μg/ml) |
---|---|---|
Compound 59 | Staphylococcus aureus | 0.78 |
Compound 60 | Enterococcus faecalis | 3.125 |
The mechanism by which these compounds exert their biological effects is multifaceted:
- Anticancer Mechanism : The anticancer activity is believed to involve the down-regulation of critical genes associated with cell survival and proliferation, including BRCA1, BRCA2, and TP53 in treated cancer cells .
- Antimicrobial Mechanism : The antimicrobial effects are attributed to the inhibition of macromolecular synthesis in bacterial cells, leading to cell death without significant resistance development .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effect of a related compound on human oral squamous carcinoma cells (HSC3 and HSC4). The results showed a significant reduction in cell migration and invasion, highlighting the potential application of trifluoromethylated benzoic acids in cancer therapy .
- Case Study on Antimicrobial Resistance : In vivo studies demonstrated that compounds with trifluoroalkyl substitutions exhibited minimal toxicity at therapeutic doses, suggesting their safety profile for further development as antimicrobial agents .
Properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O3/c10-8(11,12)6-3-4(18-9(13,14)15)1-2-5(6)7(16)17/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFDMKBITLYLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.